

N-alkylation of 3-Amino-1H-pyrazole-4-carboxamide for library synthesis

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Compound of Interest

Compound Name: 3-Amino-1H-pyrazole-4-carboxamide

Cat. No.: B019573

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Application Note & Protocol

Topic: High-Throughput N-Alkylation of **3-Amino-1H-pyrazole-4-carboxamide** for Drug Discovery Library Synthesis

Audience: Researchers, scientists, and drug development professionals.

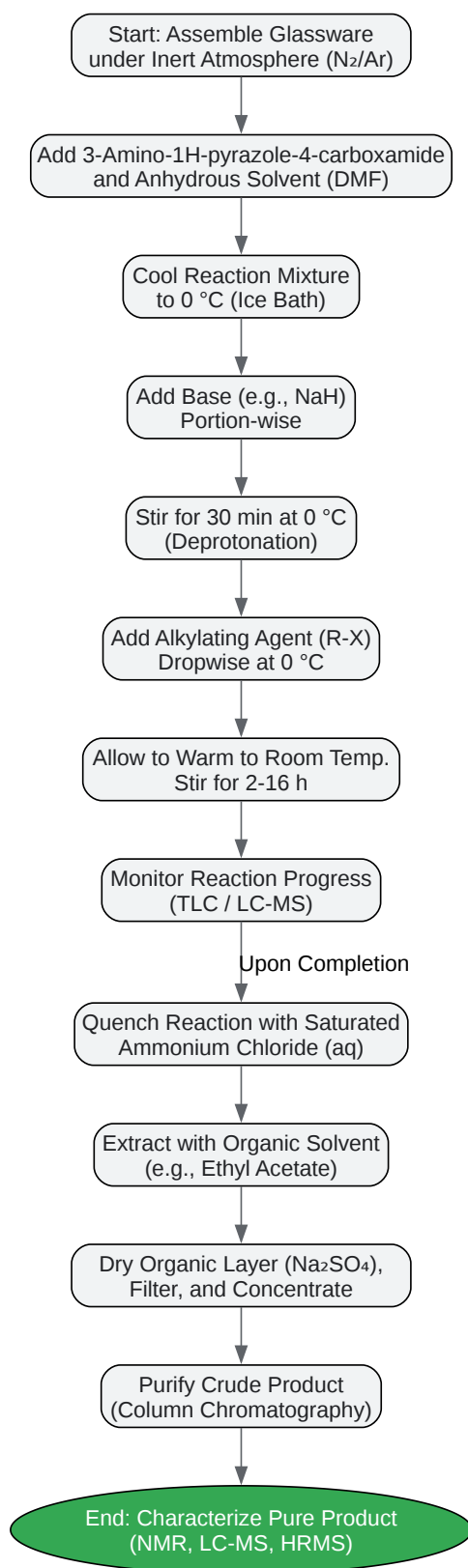
Introduction: The Strategic Value of the Pyrazole Scaffold

The **3-amino-1H-pyrazole-4-carboxamide** core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several FDA-approved drugs.^{[1][2][3][4]} Its rigid, planar structure and rich decoration points make it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. N-alkylation is a primary and highly effective strategy for exploring the chemical space around this core, allowing for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of **3-amino-1H-pyrazole-4-carboxamide**, with a focus on strategies for controlling regioselectivity and adapting the methodology for high-throughput library synthesis.

The Core Challenge: Controlling Regioselectivity in Pyrazole N-Alkylation

The pyrazole ring possesses two distinct nitrogen atoms, N1 and N2, both of which are nucleophilic and can undergo alkylation. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and characterize, complicating the drug discovery process.^[5] Achieving high regioselectivity is therefore the most critical aspect of this chemistry.



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References

- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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